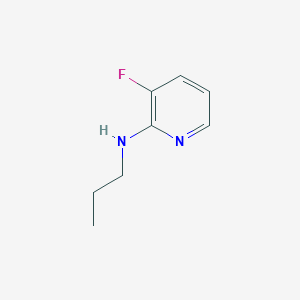
3-fluoro-N-propylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-N-propylpyridin-2-amine is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique physical, chemical, and biological properties due to the presence of fluorine atoms. These properties make them valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-propylpyridin-2-amine typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by a fluorine atom. This can be achieved using reagents such as tetra-n-butylammonium fluoride (TBAF) under specific reaction conditions .
Industrial Production Methods
Industrial production of fluorinated pyridines, including this compound, often involves large-scale nucleophilic substitution reactions. The process requires careful control of reaction parameters to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-fluoro-N-propylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like TBAF or other fluoride sources are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
3-fluoro-N-propylpyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Fluorinated compounds are often explored for their potential therapeutic effects, including as drug candidates.
Mécanisme D'action
The mechanism of action of 3-fluoro-N-propylpyridin-2-amine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to various biological targets. This can lead to changes in molecular pathways and biological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-fluoropyridin-3-amine
- 3-fluoropyridine
- 4-fluoropyridine
Uniqueness
3-fluoro-N-propylpyridin-2-amine is unique due to the presence of both a fluorine atom and a propyl group on the pyridine ring. This combination of substituents can result in distinct physical and chemical properties compared to other fluorinated pyridines .
Propriétés
Formule moléculaire |
C8H11FN2 |
|---|---|
Poids moléculaire |
154.18 g/mol |
Nom IUPAC |
3-fluoro-N-propylpyridin-2-amine |
InChI |
InChI=1S/C8H11FN2/c1-2-5-10-8-7(9)4-3-6-11-8/h3-4,6H,2,5H2,1H3,(H,10,11) |
Clé InChI |
HCIBIFUKIAGQDV-UHFFFAOYSA-N |
SMILES canonique |
CCCNC1=C(C=CC=N1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















